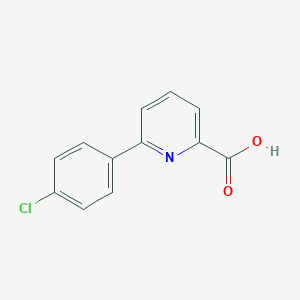

6-(4-Chlorophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMADCMXBNACFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647062 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135432-77-8 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Chlorophenyl Picolinic Acid and Its Analogs

Direct Synthetic Routes to 6-(4-Chlorophenyl)picolinic Acid

Direct synthetic routes to 6-aryl-2-picolinic acids, including the 4-chlorophenyl derivative, often involve the coupling of a pre-functionalized pyridine (B92270) ring with an aryl partner. One common strategy is the reaction of a 6-chloropicolinic acid or its corresponding ester with an arylboronic acid or arylboronate. google.com For instance, the synthesis of 6-aryl-4-aminopicolinates has been achieved through this method. google.com These approaches are foundational in producing various herbicidal compounds. nih.govresearchgate.net

Multicomponent Reaction Strategies for Picolinate (B1231196) and Picolinic Acid Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like picolinate and picolinic acid derivatives in a single step from three or more starting materials. mdpi.comfrontiersin.org This approach is valued for its atom economy and ability to rapidly generate structural diversity. frontiersin.orgnih.gov

One notable MCR involves the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes to produce picolinate and picolinic acid derivatives. nih.gov A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed to facilitate this condensation reaction under ambient temperature in ethanol. nih.gov Another example is the microwave-assisted, DMAP-catalyzed reaction of aromatic aldehydes, ethyl cyanoacetate (B8463686) or malononitrile, and 3-hydroxypicolinic acid to yield pyrano[2,3-c]pyridine derivatives. thescipub.com

The Ugi and Passerini reactions are other prominent isocyanide-based MCRs that have been instrumental in creating diverse chemical libraries, including those with picolinate-like structures. nih.gov The Ugi reaction, a four-component reaction, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov The Passerini reaction, a three-component reaction, involves an isocyanide, a carbonyl compound, and a carboxylic acid to produce an α-acyloxyamide. nih.gov

Catalytic Approaches in the Synthesis of Aryl-Substituted Picolinic Acids

Catalytic methods, particularly those employing palladium and copper, are pivotal in the synthesis of aryl-substituted picolinic acids. acs.orgnih.govacs.orgnih.gov Decarboxylative cross-coupling reactions have emerged as a powerful tool, allowing for the formation of C-C bonds by coupling (2-azaaryl)carboxylates with aryl halides. nih.gov This method avoids the need for pre-formed organometallic reagents which can be unstable. nih.gov

A key development is the Cu/Pd-catalyzed decarboxylative cross-coupling of 3-substituted picolinic acids with (hetero)aryl halides. acs.orgacs.orgnih.gov This reaction proceeds under mild conditions using catalytic amounts of Cu₂O and a palladium complex with a specific phosphine (B1218219) ligand, such as 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (DavePhos), to yield 3-substituted 2-arylpyridines. acs.orgacs.orgnih.gov The reaction has been shown to be effective for a range of electron-rich and electron-deficient aryl bromides and chlorides. acs.orgacs.orgnih.gov

The choice of catalyst and ligands is crucial for the success of these couplings. For instance, picolinamides have been identified as effective bidentate ligands for copper-catalyzed aryl ether synthesis. nih.gov Furthermore, a palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine has demonstrated good catalytic activity in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromides. rsc.orgrsc.org

Halogen Exchange (Halex) and Suzuki–Miyaura Cross-Coupling Methodologies for Aryl Picolinates

A significant route for synthesizing 6-aryl-5-fluoropicolinate herbicides involves a combination of halogen exchange (Halex) and Suzuki-Miyaura cross-coupling reactions. lookchem.comacs.org This strategy begins with the Halex reaction of tetrachloropicolinonitrile, which introduces fluorine atoms onto the pyridine ring. lookchem.comacs.org The regioselectivity of this reaction can be controlled to favor the desired 3-chloro-4,5,6-trifluoropicolinonitrile intermediate. lookchem.comacs.org

Following the Halex reaction, the aryl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling. lookchem.comacs.org This involves converting the 6-fluoro substituent to a 6-bromo group, which then reacts with an arylboronic acid, such as 4-chlorophenylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂. lookchem.com This cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. harvard.edu

Intermediate Compounds and Reaction Pathways in Picolinic Acid Synthesis

The synthesis of picolinic acid derivatives involves various key intermediates and reaction pathways. In the Halex and Suzuki-Miyaura approach for 6-aryl-5-fluoropicolinates, tetrachloropicolinonitrile serves as the starting material. lookchem.comacs.org Through a halogen exchange reaction, it is converted to a mixture of chlorofluoropicolinonitriles, with 3-chloro-4,5,6-trifluoropicolinonitrile being the desired intermediate. lookchem.comacs.org This intermediate then undergoes ammonolysis at the 4-position. The subsequent introduction of the aryl group at the 6-position is achieved by first converting the 6-fluoro substituent to a more reactive 6-bromo group, which then participates in the Suzuki-Miyaura cross-coupling with an arylboronic acid. lookchem.comacs.org

In multicomponent reactions, the pathway often involves the in-situ formation of reactive intermediates. For example, in the synthesis of picolinates from 2-oxopropanoic acid, aldehydes, ammonium acetate, and malononitrile, a cooperative vinylogous anomeric-based oxidation mechanism is proposed. nih.gov

Decarboxylative cross-coupling reactions proceed through the formation of a metal-picolinate complex. acs.orgnih.gov For instance, in the Cu/Pd-catalyzed reaction, a potassium picolinate salt acts as the nucleophilic source. acs.org A substituent at the 3-position of the picolinic acid has been observed to facilitate the decarboxylation step. acs.org The picolinamide (B142947) directing group is essential in certain palladium-catalyzed C-H/N-H coupling reactions leading to heterocyclic systems. nih.gov

Bioconversion Pathways Leading to Chlorophenyl Picolinic Acid Derivatives

Biocatalytic methods offer an alternative, environmentally friendly approach to the synthesis of picolinic acid derivatives. These pathways often utilize enzymes or whole microorganisms to perform specific chemical transformations.

One established bioconversion route involves the use of catechol 2,3-dioxygenase (C23O). tandfonline.com This enzyme, often from Pseudomonas putida, cleaves catechols to produce 2-hydroxymuconic semialdehydes (HMS). tandfonline.com The subsequent non-enzymatic cyclization of the HMS intermediate in the presence of ammonia (B1221849) yields picolinic acid. tandfonline.com This method has been successfully applied to synthesize various substituted picolinic acids, including 5-chloropicolinic acid from 4-chlorocatechol, with a reported yield of 47%. tandfonline.com

Another enzymatic strategy employs 2-aminophenol (B121084) 1,6-dioxygenase. oup.com This enzyme catalyzes the ring cleavage of ortho-aminophenols, and the resulting ring fission products spontaneously rearrange to form picolinic acids. oup.com For example, resting cells of Escherichia coli harboring the gene for this enzyme have been shown to convert 2-aminophenol to picolinic acid with yields greater than 90%. oup.com

Furthermore, the biotransformation of 4-chlorobiphenyl (B17849) by a strain of Arthrobacter has been shown to produce a metabolite identified as 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid, which can be further converted to 4-chlorophenyl-2-picolinic acid. researchgate.net Toluene-degrading bacteria have also been utilized to convert diphenylacetylene (B1204595) into 6-phenylacetylene picolinic acid through a meta-ring fission product. nih.gov These examples highlight the potential of microbial catabolic pathways for the synthesis of complex picolinic acid derivatives.

Chemical Transformations and Derivative Design of 6 4 Chlorophenyl Picolinic Acid Scaffolds

Functional Group Interconversions on the Picolinic Acid Moiety

The carboxylic acid group of the picolinic acid moiety is a prime site for functional group interconversions, enabling the synthesis of esters and amides. These transformations are fundamental in creating libraries of compounds for further investigation.

Standard esterification methods, such as the Fischer esterification, can be employed to convert the carboxylic acid to its corresponding ester. This typically involves reacting the picolinic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, the methyl ester of 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoropyridine-2-carboxylic acid has been synthesized, demonstrating a key esterification process on a related scaffold. googleapis.com Another approach involves the use of reagents like chlorotrimethylsilane (B32843) with an alcohol, which has been shown to be effective for various functionalized carboxylic acids. unirioja.es

The synthesis of amides from the picolinic acid scaffold is another critical transformation. A common method involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which is then reacted with an appropriate amine to form the desired amide. nih.gov This method has been successfully used to produce a range of N-alkylanilides of picolinic acid. nih.gov Alternatively, direct amidation of carboxylic acids with amines can be achieved using coupling reagents such as B(OCH2CF3)3, which offers a milder approach that often requires a simple filtration workup. nih.govacs.org The synthesis of N-phenylpicolinamide derivatives has been accomplished through amide coupling reactions between the picolinic acid chloride and anilines. nih.gov

The following table summarizes common functional group interconversions for the picolinic acid moiety:

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl Ester |

| Alcohol, Chlorotrimethylsilane, 60°C | Alkyl Ester | |

| Amidation | 1. Thionyl Chloride2. Amine | Amide |

| Amine, B(OCH₂CF₃)₃, 80°C | Amide |

Derivatization Strategies for Modified Picolinic Acid Structures

The derivatization of the 6-(4-chlorophenyl)picolinic acid scaffold extends beyond simple functional group interconversions of the carboxylic acid. Strategic modifications to the pyridine (B92270) ring are crucial for developing novel compounds.

A key strategy for derivatization is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at specific positions on the pyridine ring. For example, this method has been utilized to synthesize 6-aryl-picolinate herbicides. google.com

Another derivatization approach involves the introduction of substituents directly onto the pyridine ring. For instance, fluorinated derivatives have been synthesized, such as 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoropyridine-2-carboxylic acid methyl ester. googleapis.com The introduction of a pyrazolyl group at the 6-position of the picolinic acid has also been explored to create novel herbicidal compounds. mdpi.com

The synthesis of various picolinamide (B142947) derivatives further illustrates the versatility of this scaffold. For example, N-(methylthiophenyl)picolinamide derivatives have been synthesized as potential radioligands. nih.gov Additionally, N-methyl-4-phenoxypicolinamide derivatives have been prepared through the reaction of 4-chloro-N-methylpicolinamide with substituted phenols. mdpi.com

These derivatization strategies are summarized in the table below:

| Derivatization Strategy | Position of Modification | Example of Introduced Group | Synthetic Method |

| Suzuki-Miyaura Coupling | 6-position of pyridine ring | Aryl groups | Palladium-catalyzed cross-coupling |

| Ring Substitution | 5-position of pyridine ring | Fluoro group | Halogenation |

| 6-position of pyridine ring | Pyrazolyl group | Nucleophilic substitution | |

| Amide Derivatization | Carboxylic acid group | Substituted phenyl amides | Amide coupling |

Formation of Co-crystals and Organic Salts Involving Picolinic Acid Structures

The formation of co-crystals and organic salts represents a significant strategy for modifying the physicochemical properties of a compound without altering its covalent structure. nih.gov Picolinic acid and its derivatives are excellent candidates for co-crystal formation due to the presence of hydrogen bond donors (carboxylic acid) and acceptors (pyridine nitrogen). tandfonline.com

Co-crystals are formed when an active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonds. nih.gov The selection of a co-former is critical and is often guided by the principles of crystal engineering, particularly the analysis of potential supramolecular synthons. For picolinic acids, common synthons involve hydrogen bonding between the carboxylic acid and a complementary functional group on the co-former, or between the pyridine nitrogen and a hydrogen bond donor.

Several methods can be employed for the preparation of co-crystals, including solvent evaporation, cooling crystallization, and grinding (mechanosynthesis). nih.govmdpi.com The resulting co-crystals are then characterized using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase. researchgate.net

While specific studies on the co-crystals of this compound are not widely reported, research on other picolinic acid derivatives provides valuable insights. For example, co-crystals of picolinic acid have been successfully formed with various dicarboxylic acids, L-ascorbic acid, and fumaric acid. tandfonline.comcrystallography.netresearchgate.net A study on a pterostilbene/picolinic acid cocrystal revealed the existence of polymorphism, where different crystal packing arrangements of the same components exist. acs.org These examples demonstrate the propensity of the picolinic acid scaffold to form co-crystals, suggesting that this compound could also form co-crystals with appropriate co-formers.

The formation of organic salts is another possibility, particularly when there is a significant difference in the pKa values between the picolinic acid and the co-former. researchgate.net In such cases, proton transfer occurs, leading to the formation of an ionic pair.

The table below provides examples of co-crystals formed with picolinic acid, illustrating the potential for this compound.

| Picolinic Acid Derivative | Co-former | Resulting Structure | Key Interactions |

| Picolinic acid | Fumaric acid | Co-crystal | O-H···N hydrogen bonds |

| Picolinic acid | L-ascorbic acid | Co-crystal | O-H···O and N-H···O hydrogen bonds |

| Picolinic acid | Dicarboxylic acids (e.g., succinic acid) | Co-crystal | Hydrogen bonding |

| Pterostilbene | Picolinic acid | Polymorphic co-crystal | Charge-assisted hydrogen bonds |

Advanced Analytical and Spectroscopic Characterization in 6 4 Chlorophenyl Picolinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 6-(4-chlorophenyl)picolinic acid, distinct signals are expected for the protons of the picolinic acid ring and the 4-chlorophenyl substituent. The protons on the pyridine (B92270) ring, being part of an electron-deficient aromatic system, are anticipated to resonate in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.edulibretexts.org The specific chemical shifts and coupling patterns (doublets, triplets) would allow for the unambiguous assignment of each proton on the picolinic acid core. The protons on the 4-chlorophenyl group are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. oregonstate.edu

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm. rsc.org Aromatic carbons from both the pyridine and phenyl rings will resonate in the approximate range of 120-150 ppm. rsc.orgresearchgate.net The carbon atom attached to the chlorine will have its chemical shift influenced by the electronegativity of the halogen.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Picolinic Acid Ring Protons | 7.5 - 8.5 | Doublet, Triplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Other Aromatic Carbons | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

Upon ionization in the mass spectrometer, the molecular ion (M+) of this compound would be formed. This molecular ion is energetically unstable and can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 Da) and the entire carboxyl group (-COOH, loss of 45 Da). libretexts.org Another expected fragmentation would be the cleavage of the bond between the pyridine ring and the chlorophenyl group, leading to characteristic ions for each of these fragments. The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]+ | Molecular Ion |

| [M-17]+ | Loss of -OH radical |

| [M-45]+ | Loss of -COOH radical |

| [C₅H₄N-COOH]+ | Picolinic acid fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid will produce a strong, sharp peak in the range of 1680-1760 cm⁻¹. libretexts.orgpressbooks.pub

Absorptions corresponding to the aromatic C-H stretching of both the pyridine and phenyl rings are expected just above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the C-Cl bond is expected to give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid C=O | Stretch | 1680 - 1760 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 | Medium to Strong |

| C-O | Stretch | 1210 - 1320 | Medium |

X-ray Crystallography Investigations for Solid-State Structure Determination

While NMR, MS, and IR provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure would reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them. It would also show how the carboxylic acid groups interact with each other and with the nitrogen atom of the pyridine ring in adjacent molecules, likely forming hydrogen-bonded dimers or more complex networks, which is a common feature for carboxylic acids.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| Molecules per unit cell (Z) | Integer value |

Biological and Biochemical Research Applications of 6 4 Chlorophenyl Picolinic Acid Derivatives

Enzyme Inhibition and Modulatory Activities

The structural backbone of 6-(4-Chlorophenyl)picolinic acid lends itself to the design of potent and selective enzyme inhibitors. By modifying functional groups on the picolinic acid ring, researchers have successfully targeted several classes of enzymes critical in disease and biological signaling.

Inhibition of Metallo-β-Lactamases by Picolinic Acid Isosteres

The rise of antibiotic resistance, particularly through the expression of metallo-β-lactamases (MBLs), presents a major global health threat. nih.govnih.gov These enzymes, which utilize zinc ions to hydrolyze and inactivate a broad range of β-lactam antibiotics, are a prime target for new inhibitor development. researchgate.netwur.nlacs.org There are currently no clinically approved MBL inhibitors, adding urgency to this area of research. wur.nlacs.org

Researchers have investigated isosteres of dipicolinic acid (DPA) as a promising scaffold for MBL inhibitors. nih.govnih.gov This strategy involves replacing one of the carboxylate groups of DPA with other zinc-binding pharmacophores to enhance potency and modulate the mechanism of action. nih.govacs.org Within this framework, derivatives of 6-phenylpicolinic acid have been synthesized and evaluated. A notable example is 4-(4-Chlorophenyl)-6-(phosphonomethyl)picolinic acid , an isostere that incorporates the 4-chlorophenyl moiety. nih.gov This compound and its analogs have been tested for their ability to inhibit the New Delhi Metallo-β-lactamase-1 (NDM-1), a particularly problematic MBL. nih.gov The substitution of a carboxylate with a phosphonate (B1237965) group has been shown to be a promising strategy for increasing potency against NDM-1. wur.nl

| Compound | Structure | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(phosphonomethyl)picolinic acid |  | NDM-1 | >128 | nih.gov |

| 6-(Phosphonomethyl)picolinic acid |  | NDM-1 | 15.2 | nih.gov |

Data sourced from a study on dipicolinic acid isosteres for NDM-1 inhibition. nih.gov

Targeting of cGMP-Dependent Protein Kinases (e.g., PfPKG)

Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) has been identified as a critical and druggable target for antimalarial therapies. nih.govnih.gov This enzyme is essential for multiple stages of the parasite's lifecycle, including liver-stage development, merozoite egress, and gametogenesis. nih.govmesamalaria.org Inhibition of PfPKG can block parasite infectivity and development, making it a key focus for drugs that can provide treatment, chemoprevention, and transmission-blocking activity. nih.govbiorxiv.org

Research has focused on developing potent and selective ATP-competitive inhibitors of PfPKG. nih.govnih.gov While studies specifically detailing the action of this compound on PfPKG are not prominent, the broader class of heterocyclic compounds, including those with pyridine (B92270) scaffolds, are under active investigation. nih.govbiorxiv.org The goal is to identify novel chemotypes that are highly selective for the parasite kinase over its human orthologs, thereby minimizing potential safety issues. nih.govnih.gov The selectivity of some inhibitors for PfPKG is attributed to differences in the volume of the binding site compared to the human ortholog. nih.gov

Modulation of Other Enzyme Systems (e.g., Lipoxygenase, Cholinesterases)

The versatile structure of picolinic acid has also been utilized in the development of inhibitors for other enzyme systems. For instance, derivatives of picolinic acid have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. efmc-ymcs.orgresearchgate.net Tacrine, the first clinically used acetylcholinesterase inhibitor, has served as a starting point for developing new multi-target-directed ligands, and picolinic acid derivatives can be merged with such pharmacophores to create novel hybrid compounds. researchgate.net

Furthermore, the general class of substituted imidazoles has been explored for the development of highly potent inhibitors of mammalian 15-lipoxygenase (15-LO), an enzyme implicated in inflammatory responses. researchgate.net This indicates the potential for appropriately substituted picolinic acid derivatives to be adapted for the modulation of a wide range of enzyme families.

Molecular Interactions with Receptor and Protein Systems

Beyond direct enzyme inhibition, derivatives of this compound are valuable tools for studying and modulating the function of non-enzymatic proteins and receptors through specific binding interactions.

Binding to Zinc Finger Proteins (ZFPs)

Picolinic acid and its derivatives are known to interact with zinc finger proteins (ZFPs). drugbank.comsmolecule.com ZFPs are a broad class of proteins that use one or more zinc ions to stabilize their fold, and they play critical roles in numerous cellular processes, including DNA transcription, signal transduction, and viral replication. drugbank.comnih.gov

The mechanism of action involves the picolinic acid derivative binding to the ZFP, altering its structure, and disrupting the coordination of the essential zinc ion. drugbank.comsmolecule.com This inhibition of ZFP function is the basis for the observed antiviral and potential anticancer properties of these compounds. drugbank.comsmolecule.com Research on compounds like 4-(2-Chlorophenyl)picolinic acid and 5-(3-Chlorophenyl)picolinic acid highlights this interaction, underscoring how small molecules can modulate protein activity, a crucial concept in drug discovery. smolecule.com

Influence on Transcriptional Activity (e.g., HBV Enhancers)

The regulation of viral gene expression through the modulation of transcriptional activity is a key strategy in the development of novel antiviral agents. For the Hepatitis B virus (HBV), enhancers play a pivotal role in controlling the transcription of viral genes. The HBV core promoter, which directs the synthesis of precore and pregenomic RNA, is regulated by two enhancer regions, Enhancer I and Enhancer II.

Research has demonstrated that the Hepatitis B viral X protein (HBx) can synergistically activate the HBV enhancer II/pregenomic promoter by interacting with cellular transcription factors like CCAAT/enhancer-binding protein alpha (C/EBPα) nih.gov. This interaction enhances the DNA binding activity of C/EBPα, boosting the transcription of the HBV pregenomic promoter, which is crucial for the virus's life cycle in hepatocytes nih.gov. Small molecules that can disrupt these protein-protein or protein-DNA interactions are of significant interest. For instance, the natural product Psoralen has been shown to inhibit HBV replication by suppressing the expression of the transcription factor FOXO1, which in turn reduces the binding of its co-activator PGC1α to the HBV promoter region nih.gov. This disruption of the host's transcriptional machinery leads to a decrease in HBV RNA transcription nih.gov.

While these mechanisms highlight the potential for small molecules to act as antiviral agents by targeting HBV enhancers, specific studies detailing the direct influence of this compound or its derivatives on HBV enhancer activity are not prominent in the available scientific literature. However, the known biological activities of the picolinic acid scaffold suggest that its derivatives could be investigated for such effects.

Research into Antiviral Mechanisms

The exploration of picolinic acid derivatives has revealed potential antiviral activities through various mechanisms. A key area of investigation involves the targeting of viral zinc finger proteins. These proteins are crucial for viral replication and packaging, and their disruption presents a viable antiviral strategy.

Research into a positional isomer, 5-(3-Chlorophenyl)picolinic acid, has shown that it can function as an antiviral agent by interacting with these specific molecular targets . The proposed mechanism involves the compound binding to zinc finger proteins, which alters their structure and function . This interference can inhibit the protein's ability to bind zinc, thereby disrupting essential biological processes required for the viral life cycle . Studies on this isomer indicated a significant reduction in the viral load of SARS-CoV-2 in Vero E6 cells . While this research was not conducted on the 6-(4-chlorophenyl) isomer, it provides a strong rationale for investigating its potential to act via a similar mechanism against viruses that rely on zinc finger proteins.

Additionally, broader research into compounds containing the 4-chlorophenyl moiety has led to the synthesis of derivatives with potential antiviral applications. For example, 1,3,4-thiadiazole (B1197879) sulfonamides derived from 4-chlorobenzoic acid have been synthesized and characterized, representing a class of compounds explored for various therapeutic properties mdpi.com.

Table 1: Antiviral Research on Related Picolinic Acid Derivatives

| Compound/Derivative Class | Proposed Mechanism of Action | Target Virus (in studies) | Reference |

| 5-(3-Chlorophenyl)picolinic Acid | Binds to and disrupts the function of viral zinc finger proteins. | SARS-CoV-2 |

Investigations in Antimalarial Chemistry

The structural components of this compound are relevant to the field of antimalarial drug discovery. Pyrimethamine (B1678524), an established antifolate drug used in antimalarial therapy, is chemically known as 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine researchgate.net. It features the same 4-chlorophenyl group present in the subject compound.

A recognized strategy in pharmaceutical chemistry to enhance the properties of active pharmaceutical ingredients is the formation of salts or co-crystals. Research has been conducted on creating an organic salt by reacting pyrimethamine with picolinic acid researchgate.net. This approach, known as co-crystallization or organic salt formation, is a technique used to modify the physicochemical properties of a drug, which can lead to improved bioavailability and more effective drug delivery researchgate.net. The interaction between the picolinic acid anion and the pyrimethaminium cation involves the formation of multiple hydrogen bonds, creating stable supramolecular structures researchgate.net.

This line of research underscores the potential utility of both the picolinic acid and the 4-chlorophenyl moieties in the development of new antimalarial agents or the enhancement of existing ones.

Table 2: Components of this compound in Antimalarial Research

| Component | Role in Antimalarial Chemistry Research | Example Compound | Reference |

| 4-Chlorophenyl group | A key structural feature of the antimalarial drug Pyrimethamine. | Pyrimethamine [5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine] | researchgate.net |

| Picolinic Acid | Used to form a salt with Pyrimethamine to potentially improve its pharmaceutical properties. | Pyrimethaminium Picolinate (B1231196) | researchgate.net |

Exploration in Oncology Research

Derivatives of this compound and related structures have been actively investigated in oncology for their potential as anticancer agents. The research explores multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Picolinic acid itself is recognized for its biological activities, which include antiproliferative effects mdpi.com. This has led to its use as a bioactive ligand in the design of metallocene complexes with potential anticancer properties mdpi.com. Furthermore, derivatives of picolinic acid have been synthesized and evaluated for their cytotoxic effects. In one study, a series of new picolinic acid derivatives were tested against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines pensoft.net. One of the hydrazine-1-carbothioamide derivatives demonstrated selective cytotoxicity against the A549 lung cancer cells, inducing apoptosis through the endoplasmic reticulum stress pathway pensoft.net.

The 4-chlorophenyl moiety is also a feature in compounds designed to inhibit specific cancer-related targets. For example, a derivative containing a chloro group at the 4-position of an aromatic ring was identified as the most potent inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) enzyme activity among a series of tested compounds nih.gov. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Moreover, the picolinic acid scaffold has been incorporated into the design of derivatives of established anticancer drugs. Novel derivatives of sorafenib (B1663141), a multi-kinase inhibitor, were synthesized using 2-picolinic acid as a starting material. Several of these new compounds, which possess diphenylamine (B1679370) and thiourea (B124793) structures, showed potent inhibitory activity against various cancer cell lines, including colon (HCT116), breast (MDA-MB-231), and prostate (PC-3) cancer cells, with some exhibiting greater potency than sorafenib itself sioc-journal.cn.

Table 3: Research on Picolinic Acid Derivatives in Oncology

| Derivative Class / Related Compound | Research Focus | Target Cell Line(s) / Enzyme | Reference |

| Picolinic Acid Hydrazine-1-carbothioamide Derivative | Induction of apoptosis via ER stress pathway | A549 (Non-small cell lung cancer) | pensoft.net |

| Indole-6-carboxylate Derivative (with 4-chlorophenyl group) | Inhibition of receptor tyrosine kinases | VEGFR-2 Enzyme | nih.gov |

| Sorafenib Derivatives (from 2-picolinic acid) | Inhibition of cancer cell proliferation | HCT116 (Colon), MDA-MB-231 (Breast), PC-3 (Prostate) | sioc-journal.cn |

| Picolinic Acid (as a ligand) | Use in creating anticancer metallocene complexes | General antiproliferative research | mdpi.com |

Structure Activity Relationship Sar Studies of 6 4 Chlorophenyl Picolinic Acid Analogs

Influence of Aryl Substituent Modifications on Biological Activity

The aryl group at the 6-position of the picolinic acid scaffold is a key determinant of biological activity. Research into analogs, particularly those developed as potential herbicides, has shown that substitutions on this aryl moiety can dramatically influence potency.

In a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, modifications to the aryl ring attached to the pyrazole (B372694) led to significant variations in herbicidal activity. nih.govmdpi.com The introduction of a phenyl-substituted pyrazole at the 6-position of the picolinic acid was a core design strategy. mdpi.commdpi.com The activity of these analogs was assessed by their ability to inhibit the root growth of Arabidopsis thaliana.

Key findings from these studies indicate that both the nature and position of substituents on the aryl ring are crucial. For instance, compound V-7, an analog with a specific aryl substitution pattern, demonstrated an IC50 value 45 to 50 times lower (indicating higher potency) than the commercial herbicide halauxifen-methyl (B1255740). nih.govmdpi.com Another compound, V-8, exhibited superior post-emergence herbicidal activity compared to the established herbicide picloram (B1677784). nih.govmdpi.com

Similarly, studies on 6-aryl substituted 4-pyrrolidineaminoquinazolines, while a different core structure, reinforce the principle of aryl modification. A series of these derivatives were evaluated as PI3Kδ inhibitors, where different substitutions on the 6-aryl group resulted in a range of inhibitory concentrations (IC50 values). nih.gov Compounds 12d, 20a, and 20c from this series showed potent PI3Kδ inhibition with IC50 values of 4.5, 2.7, and 3.1 nM, respectively, comparable to the reference drug idelalisib. nih.gov

The data suggest that electron-donating or electron-withdrawing groups, as well as their positions on the aryl ring, can alter the electronic properties and steric conformation of the entire molecule, thereby affecting its interaction with the target protein.

Table 1: Influence of Aryl Substitutions on Biological Activity of Picolinic Acid Analogs Data derived from studies on herbicidal activity against A. thaliana root growth.

| Compound | Aryl Moiety at 6-Position | Relative Potency (Compared to Standard) |

| V-2 | Aryl-substituted pyrazolyl | ~30x more potent than halauxifen-methyl mdpi.com |

| V-7 | Aryl-substituted pyrazolyl | ~50x more potent than halauxifen-methyl nih.govmdpi.com |

| V-8 | Aryl-substituted pyrazolyl | Better post-emergence activity than picloram nih.govmdpi.com |

| c5 | Substituted pyrazolyl | Better post-emergence activity than clopyralid (B1669233) mdpi.com |

Role of Picolinic Acid Core Modifications on Efficacy

Modifications to the picolinic acid core itself are equally critical in determining the efficacy and selectivity of these compounds. The picolinic acid ring serves as the central scaffold, and alterations to its substituents can fine-tune the molecule's properties.

Studies have demonstrated that introducing various groups onto the picolinic acid ring can enhance biological activity. For example, a series of novel herbicidal compounds were developed based on a 4-amino-3,5-dichloro-2-picolinic acid scaffold. nih.govmdpi.com Further research explored derivatives of 4-amino-3-chloro-5-fluoro-2-picolinic acid, indicating that halogen and amine substitutions at the 3, 4, and 5-positions are a viable strategy for discovering new active molecules. mdpi.com

The fundamental importance of the picolinic acid structure is highlighted in SAR studies of picolinamide (B142947) antibacterials. In one study, a series of 108 analogs were investigated. A compelling finding was that the simple repositioning of a single nitrogen atom—changing an isonicotinamide (B137802) core to a picolinamide core—resulted in a 1,024-fold increase in selectivity for C. difficile over other bacteria like MRSA. nih.gov This exquisite selectivity underscores the profound impact that subtle changes to the core heterocyclic ring system can have on biological targeting. nih.gov

Lead Optimization Strategies based on SAR Insights

The insights gained from SAR studies are the foundation for lead optimization, a process aimed at refining a promising compound into a viable drug or herbicide candidate with improved efficacy, selectivity, and safety. patsnap.com

A primary strategy involves using the established SAR to guide further chemical modifications. patsnap.com For instance, if SAR studies reveal that a specific substitution on the aryl ring enhances potency, medicinal chemists will synthesize a new library of compounds with similar modifications to explore the chemical space around that "hotspot."

Computational methods are pivotal in modern lead optimization. patsnap.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, for example, can be constructed from experimental data (such as IC50 values) to predict the activity of yet-unsynthesized analogs. nih.govmdpi.com This predictive modeling helps to prioritize which new compounds to synthesize, saving significant time and resources. mdpi.com Molecular docking simulations are also used to visualize how analogs bind to their target protein, providing a rationale for their observed activity and guiding the design of new derivatives with improved binding interactions. nih.govnih.gov

Other established medicinal chemistry techniques used in lead optimization include:

Bioisosteric Replacement : Substituting a functional group with another group that has similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. patsnap.com

Scaffold Hopping : Replacing the central core of the molecule (the scaffold) while maintaining the essential functional groups in their proper orientation. This can lead to novel chemical classes with improved properties. patsnap.com

Structural Simplification : Judiciously removing non-essential functional groups from a complex lead compound. This can improve synthetic accessibility and optimize pharmacokinetic profiles. nih.gov

By integrating SAR data with computational modeling and established medicinal chemistry principles, researchers can iteratively refine the structure of 6-(4-Chlorophenyl)picolinic acid analogs to develop candidates with superior performance characteristics. patsnap.comnih.gov

Environmental and Agricultural Science Research Applications

Development of Picolinic Acid-based Herbicides

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin, leading to uncontrolled and disruptive growth in susceptible plants. nih.govresearchgate.netnih.gov The development of novel herbicides within this family often involves the chemical modification of existing compounds to enhance efficacy, broaden the spectrum of controlled weeds, or improve crop safety. researchgate.net A key strategy in this development is the substitution at the 6-position of the picolinic acid ring. nih.govnih.gov

Research has shown that replacing the chlorine atom at the 6-position of older picolinic acid herbicides, such as picloram (B1677784) and clopyralid (B1669233), with an aryl group can lead to the discovery of new, highly effective herbicides. nih.gov This approach led to the development of halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, two novel picolinate (B1231196) herbicides. nih.govresearchgate.net The introduction of a phenyl group or other heterocyclic rings, like pyrazole (B372694) and indazole, at this position has been a fruitful area of research for creating potential lead structures for new synthetic auxin herbicides. nih.govmdpi.com

Compounds with a substituted pyrazolyl group at the 6-position have demonstrated potent herbicidal activity. nih.gov For instance, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their inhibitory activity against the root growth of Arabidopsis thaliana. nih.govnih.gov One compound, V-8, exhibited better post-emergence herbicidal activity than the commercial herbicide picloram at an application rate of 300 grams per hectare, while also showing safety for crops like corn, wheat, and sorghum. nih.gov Similarly, the introduction of an indazolyl group at the 6-position has also yielded compounds with significant inhibitory activity against plant growth, in some cases exceeding that of picloram at lower concentrations. mdpi.com

The following table summarizes the herbicidal activity of selected picolinic acid derivatives, illustrating the impact of substitutions at the 6-position.

| Compound ID | Substitution at 6-Position | Target Species | Activity/Dosage | Reference Compound |

| V-8 | 5-Aryl-substituted-1-pyrazolyl | Weeds | > Picloram activity @ 300 g/ha | Picloram |

| c5 | Substituted pyrazolyl | Weeds | > Clopyralid activity @ 400 g/ha | Clopyralid |

| 7Cc | Indazolyl | Arabidopsis thaliana | Same inhibition at 3 µM as Picloram at 12.5 µM | Picloram |

This table is generated based on data from multiple research articles to illustrate the efficacy of novel picolinic acid-based herbicides. nih.govmdpi.com

This line of research, focusing on the modification of the 6-position of the picolinic acid core with structures like a 4-chlorophenyl group, is central to the ongoing discovery of new synthetic auxin herbicides with improved agricultural and environmental profiles. mdpi.com

Biotransformation and Metabolic Pathways in Environmental Systems

The environmental fate of picolinic acid-based compounds, including their biotransformation and metabolic pathways, is crucial for assessing their environmental risk and persistence. Pyridine (B92270) and its derivatives are known to be degraded in the environment through both abiotic and biotic processes. tandfonline.com Microorganisms, in particular, play a key role in the biodegradation of these compounds in soil and water. tandfonline.comnih.gov

Bacteria capable of utilizing pyridines as their sole source of carbon and nitrogen have been isolated from various environments. tandfonline.com The biodegradation of picolinic acid itself has been studied in bacteria such as Rhodococcus sp. PA18. mdpi.comfao.org This strain is capable of aerobically degrading picolinic acid, with the initial step in the metabolic pathway being the formation of 6-hydroxypicolinic acid. mdpi.com This hydroxylation step is a common initial reaction in the aerobic degradation of many pyridine derivatives. tandfonline.com

Studies on compounds structurally related to 6-(4-Chlorophenyl)picolinic acid provide insight into its likely environmental behavior. For example, the degradation of 6-Cl-PMNI, an intermediate of the insecticide cycloxaprid, has been investigated in soil and water. nih.gov This research found that 6-Cl-PMNI degrades readily in non-sterile soil, with half-lives ranging from 0.8 to 7.5 days, but degrades much more slowly in sterile soil, where half-lives are between 64.8 and 91.2 days, highlighting the critical role of soil microbes in its breakdown. nih.gov In water, its degradation is influenced by pH and temperature, with half-lives ranging from 111.8 to 288.8 days at 25 °C. nih.gov The proposed degradation pathways for 6-Cl-PMNI involve the splitting of the C-Cl bond in soil and a reaction with water across a C=C double bond. nih.gov

The following table summarizes the degradation half-life of a related chloro-substituted picolinic acid derivative in different environmental conditions.

| Compound | Medium | Condition | Temperature (°C) | Half-life (t½) in days |

| 6-Cl-PMNI | Water | pH 3-10 | 25 | 111.8 - 288.8 |

| 6-Cl-PMNI | Water | pH 3-10 | 70 | 1.6 - 25.7 |

| 6-Cl-PMNI | Soil | Non-sterile | Not specified | 0.8 - 7.5 |

| 6-Cl-PMNI | Soil | Sterile | Not specified | 64.8 - 91.2 |

This table is based on data from a study on the degradation of 6-Cl-PMNI, providing an example of the environmental persistence of a structurally related compound. nih.gov

The general metabolic pathway for many pyridine derivatives involves initial hydroxylation, followed by ring cleavage and further degradation into central metabolic intermediates that can be used by microorganisms for energy and cell growth. tandfonline.comnih.gov For instance, in some bacteria, the degradation of picolinic acid proceeds through 3,6-dihydroxypicolinic acid, which is then decarboxylated to 2,5-dihydroxypyridine (B106003) before the ring is cleaved. mdpi.com The specific biotransformation pathway of this compound would likely involve similar steps, such as hydroxylation of the pyridine ring and potential cleavage of the bond to the chlorophenyl group, ultimately leading to mineralization.

Q & A

Q. What experimental approaches mitigate conflicting results in reaction yields for synthetic routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.